Ethyl 3-amino-3-phenylbutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-amino-3-phenylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNYZBDWBQAUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-phenylbutanoate hydrochloride typically involves the esterification of 3-amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Primary or secondary amines
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Ethyl 3-amino-3-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with therapeutic benefits.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7)
- Structure : Features a fluorine atom at the 3-position of the phenyl ring.
- Molecular Formula: C₁₁H₁₅ClFNO₂.
- Impact: The electronegative fluorine atom increases polarity and may enhance binding affinity to receptors via halogen bonding. This modification could improve metabolic stability compared to the non-fluorinated parent compound .
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride (CAS 473567-08-7)
- Structure : Contains bulky 4-isobutoxy and 3-methoxy substituents on the phenyl ring.
- Molecular Formula: C₁₇H₂₆ClNO₄.
- The methoxy group may participate in hydrogen bonding, influencing target selectivity .
Modifications to the Amino Group and Ester Moiety
Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride (CID 19088476)
- Structure: Replaces the primary amino group with a methylamino group and adds a methyl branch at the 3-position.
- Molecular Formula: C₈H₁₇ClNO₂.
- The methyl branch increases hydrophobicity, which may affect absorption and distribution .
(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS 144054-74-0)
- Structure: Amino group at the 2-position with 3,3-dimethyl substitution.
- Molecular Formula: C₈H₁₈ClNO₂.
- The 2-amino configuration may influence stereoselective interactions in biological systems .
Methyl 2-amino-3-methylbutanoate hydrochloride (CAS 5619-05-6)
- Structure: Methyl ester with a 2-amino-3-methylbutanoate backbone.
- Molecular Formula: C₆H₁₂ClNO₂.
- The 3-methyl group may enhance steric protection of the amino group .
Pharmacological and Industrial Relevance
- Target Compound : Likely serves as a chiral building block in asymmetric synthesis or as a precursor for neuroactive agents (e.g., NMDA receptor modulators, given structural parallels to memantine hydrochloride ).

- Fluorinated Analog : Potential use in PET imaging due to fluorine-18 labeling compatibility.
- Methylamino Derivatives : May exhibit enhanced blood-brain barrier penetration for CNS-targeted drugs.
Biological Activity
Ethyl 3-amino-3-phenylbutanoate hydrochloride, also known as ethyl (3R)-4-amino-3-phenylbutanoate, is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₇ClN₄O₂
- Molecular Weight : 243.73 g/mol
- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride
This compound acts as a prodrug , undergoing enzymatic hydrolysis to release the active form, 3-amino-3-phenylbutanoic acid. This active metabolite can interact with various enzymes and receptors, modulating their activity and influencing several biochemical pathways. Its mechanism includes:
- Enzyme Interaction : Binding to specific enzymes, potentially inhibiting or activating their functions.
- Receptor Modulation : Affecting neurotransmitter systems, particularly those related to GABA (Gamma-Aminobutyric Acid), which may contribute to its neuroprotective effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, suggesting potential as an antibiotic potentiator.
- Antiplasmodial Activity : Preliminary screenings indicate effectiveness against Plasmodium falciparum, the malaria-causing parasite.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Reduces oxidative stress in neurons | |
| Antimicrobial | Inhibits growth of E. coli | |
| Antiplasmodial | Effective against P. falciparum |
Case Study: Neuroprotective Mechanism
In a study examining the neuroprotective properties of this compound, researchers administered the compound to cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups. The compound's mechanism was attributed to its ability to enhance the expression of antioxidant enzymes and inhibit apoptotic pathways.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against E. coli. Using a broth microdilution method, researchers found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could serve as a potential lead compound for developing new antibiotics.
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-amino-3-phenylbutanoate hydrochloride, and how can its purity be validated?
- Methodological Answer : A common approach involves coupling reactions (e.g., carbodiimide-mediated amidation) followed by hydrochloride salt formation. For example, analogous syntheses (e.g., methyl ester hydrochlorides) utilize reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydrochloric acid in dioxane to achieve high yields . Purity validation typically employs HPLC (≥95% purity threshold) and NMR spectroscopy. Proton NMR (DMSO-d6) can confirm structural integrity by identifying peaks corresponding to the ethyl ester, phenyl, and amine groups .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for isolating hydrochloride salts. Chromatographic methods, such as flash column chromatography with silica gel and a gradient of dichloromethane/methanol, can resolve impurities. Final purity should be confirmed via melting point analysis and mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Spills should be neutralized with inert absorbents and disposed of per hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 7, 14 days). Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard conditions . Note: Hydrolysis of the ester group is likely under alkaline conditions, requiring pH-specific stabilization strategies .
Q. What analytical strategies resolve contradictions in reported solubility data for hydrochloride salts of similar esters?
- Methodological Answer : Discrepancies often arise from differences in purity, polymorphic forms, or solvent systems. Use standardized protocols (e.g., USP shake-flask method) with HPLC quantification. For example, compare solubility in DMSO, water, and ethanol under controlled temperatures. Differential scanning calorimetry (DSC) can identify polymorphic variations affecting solubility .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?
- Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled amines) to track reaction pathways. Kinetic studies using stopped-flow NMR or LC-MS can identify intermediates. Computational modeling (DFT) may predict transition states and activation energies for steps like ester hydrolysis or amine deprotonation .
Q. What methodologies validate the specificity of HPLC assays for quantifying this compound in biological matrices?
- Methodological Answer : Validate according to ICH guidelines by testing specificity against degradation products (e.g., hydrolyzed free acid or phenylbutanoate derivatives). Use forced degradation (heat, light, oxidative stress) to generate impurities. Confirm baseline separation with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) and UV detection at 210–254 nm .
Safety and Ecological Considerations
Q. What are the critical ecotoxicological data gaps for this compound, and how should researchers address them?
- Methodological Answer : While ecotoxicity data are often lacking for research-grade compounds (e.g., no EC50 values in ), perform preliminary assays using Daphnia magna or algal models (OECD 201/202 guidelines). Measure biodegradability via closed bottle tests and prioritize disposal through certified incineration to mitigate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

